molecular formula C9H12ClNO B3097242 5-Chloro-2-propoxyaniline CAS No. 130566-25-5

5-Chloro-2-propoxyaniline

Cat. No.: B3097242
CAS No.: 130566-25-5
M. Wt: 185.65 g/mol
InChI Key: UJEYTDFYQZDIKY-UHFFFAOYSA-N
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Description

5-Chloro-2-propoxyaniline is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.66 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound is predicted to have a melting point of 70.56°C and a boiling point of 289.37°C at 760 mmHg . Its density is predicted to be 1.16 g/cm3, and it has a refractive index of n20D 1.55 .

Scientific Research Applications

Photoreactive Derivatives for Biological Interaction Studies

5-Chloro-2-propoxyaniline and its derivatives are used in the synthesis of photoreactive compounds. For instance, 5-Nitro-2-propoxyaniline, a structurally similar compound, is one of the strongest artificial sweeteners. Photoreactive 2-propoxyaniline derivatives have been synthesized to study the interactions between 5-nitro-2-propoxyaniline and its sweet receptor through photoaffinity labeling, shedding light on the relationship between structure and biological activity (Murai et al., 2015).

Photochemical and Photophysical Properties

Novel phthalocyanine derivatives containing this compound groups have been synthesized and characterized. These compounds exhibit excellent solubility and potential for photodynamic therapy (PDT) applications. The study delves into the photophysical and photochemical properties of these novel phthalocyanines, indicating their promise in medical applications, especially in treating conditions that benefit from PDT (Demirbaş et al., 2017).

Crystal Structure Analysis

A new organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate has been synthesized and its crystal structure has been detailed. This research presents a comprehensive understanding of the crystal structure, offering insights into the structural properties and potential applications of this compound in various scientific fields (Kefi et al., 2007).

Fluorescence Quenching Mechanisms

Studies on the fluorescence quenching of boronic acid derivatives, including those related to this compound, have been conducted. These studies provide valuable insights into the quenching mechanisms, which are crucial for understanding the interactions and behaviors of these compounds in various biological and chemical systems (Geethanjali et al., 2015).

Properties

IUPAC Name

5-chloro-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEYTDFYQZDIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306982
Record name 5-Chloro-2-propoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130566-25-5
Record name 5-Chloro-2-propoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130566-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-propoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-propoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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